REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH3:10][n:11]1[c:12]([CH2:17][C:18](=[O:19])[OH:20])[cH:13][c:14]([CH3:16])[cH:15]1.[CH3:28][S:29]([CH3:30])=[O:31].[K+:25].[K+:26].[OH2:27].[S:1]([O:2][CH2:3][CH3:4])(=[O:5])(=[O:6])[O:7][CH2:8][CH3:9]>>[O:7]([CH2:8][CH3:9])[C:18]([CH2:17][c:12]1[n:11]([CH3:10])[cH:15][c:14]([CH3:16])[cH:13]1)=[O:19]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CC(=O)O)n(C)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOS(=O)(=O)OCC
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Name
|
|
Type
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product
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Smiles
|
CCOC(=O)Cc1cc(C)cn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |